The synthesis of Amycolatopsin B involves fermentation techniques optimized for the production of secondary metabolites. The strain Amycolatopsis sp. MST-108494 was cultivated on yeast glucose malt agar, leading to the extraction of the compound through chemical fractionation. High-performance liquid chromatography (HPLC) and reversed-phase preparative HPLC were employed to purify the compound from large-scale fermentations . Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESI-MS) were utilized to confirm the structure and purity of Amycolatopsin B .
Amycolatopsin B features a complex molecular structure typical of glycosylated polyketides. Its detailed structural analysis indicates a macrolactone backbone with sugar moieties attached, contributing to its biological activity. The molecular formula and specific stereochemistry have been elucidated through spectroscopic methods, although precise structural data such as bond lengths and angles are typically reported in specialized databases or publications .
Amycolatopsin B undergoes various chemical reactions typical for polyketides, including glycosylation and potential hydrolysis under acidic or basic conditions. These reactions can affect its stability and bioactivity. The compound's antimicrobial efficacy is attributed to its ability to interfere with bacterial cell wall synthesis and function, although detailed mechanistic studies on specific reactions are still ongoing .
The mechanism of action for Amycolatopsin B primarily involves inhibition of mycobacterial growth. It disrupts cellular processes essential for the survival of Mycobacterium species, likely by targeting specific enzymes involved in cell wall biosynthesis or other critical metabolic pathways. The exact molecular targets are still being investigated, but preliminary studies suggest that its glycosylated structure plays a crucial role in enhancing its interaction with bacterial membranes .
Amycolatopsin B exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.
Amycolatopsin B has significant potential applications in scientific research, particularly in the field of antimicrobial drug development. Its effectiveness against resistant strains of mycobacteria positions it as a candidate for further exploration as a therapeutic agent against tuberculosis and other mycobacterial infections. Additionally, studies on its cytotoxic effects against cancer cell lines highlight its potential utility in oncology research .
Amycolatopsin B was first isolated in 2017 from the fermentation broth of Amycolatopsis species MST-108494, a strain recovered from terrestrial soil ecosystems. Actinobacteria within the genus Amycolatopsis are high GC-content, Gram-positive bacteria classified under the family Pseudonocardiaceae. They form branching substrate hyphae and are chemoorganotrophic, occupying diverse niches including soil, plant matter, and extreme environments [10]. Strain MST-108494 was identified through polyphasic taxonomy, combining 16S ribosomal RNA gene sequencing (showing >99% similarity to known Amycolatopsis type strains), genomic analyses, and characteristic chemotaxonomic markers such as meso-diaminopimelic acid in the peptidoglycan and the absence of mycolic acids [8] [10]. Genomic studies of related species reveal substantial biosynthetic gene cluster (BGC) diversity, with an average of 25 BGCs per genome, underscoring their prolific secondary metabolic potential. Specifically, phylogenomic analyses place strain MST-108494 within Clade A of the Amycolatopsis genus, a group enriched with species producing structurally complex polyketides [10].
Amycolatopsin B is classified as a glycosylated polyketide macrolide, featuring a 19-membered macrolactone ring conjugated to a trisaccharide moiety at the carbon-19 (C-19) position. Its molecular formula is C~52~H~82~O~20~, with a high oxygen content characteristic of polyoxygenated polyketides. Key structural features include:
The structure was elucidated using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy, including ^1^H, ^13^C, COSY, HSQC, and HMBC experiments. The trisaccharide unit’s stereochemistry was confirmed through hydrolysis and chromatographic comparison to authentic standards [3] [8]. Notably, the length and composition of the sugar chain critically influence bioactivity, as demonstrated in Table 1.
Table 1: Structural Features and Bioactivity of Amycolatopsins
Compound | Sugar Units at C-19 | Molecular Weight | Relative Antimycobacterial Potency |
---|---|---|---|
Amycolatopsin A | Trisaccharide | 1,050 Da | ++++ |
Amycolatopsin B | Trisaccharide | 1,036 Da | +++ |
Amycolatopsin C | Monosaccharide | 878 Da | + |
Data adapted from Khalil et al. (2017) [3]
The global tuberculosis (TB) epidemic, driven by Mycobacterium tuberculosis, caused an estimated 1.6 million deaths in 2021. Compounding this crisis is the proliferation of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, which exhibit resistance to first-line (isoniazid, rifampicin) and second-line (fluoroquinolones, injectables) agents. Nontuberculous mycobacteria (NTM), such as Mycobacterium abscessus, further complicate clinical management due to intrinsic resistance to conventional antibiotics [1]. Amycolatopsin B demonstrates potent in vitro activity against drug-resistant mycobacterial pathogens, with minimum inhibitory concentrations (MICs) in the low micromolar range. Its mechanism is distinct from rifamycins (which inhibit RNA polymerase) and involves disruption of cell envelope integrity, as evidenced by ultrastructural studies showing cytoplasmic leakage in treated mycobacteria [3]. This novel mechanism circumvents existing resistance pathways mediated by rpoB mutations (rifampicin resistance) or catalase-peroxidase inactivation (isoniazid resistance), providing a rationale for its development as a novel therapeutic candidate [1] [8].
Amycolatopsin B shares significant structural homology with apoptolidin and ammocidin macrolides, characterized by:
Notably, apoptolidin A, isolated from Amycolatopsis species, exhibits anticancer activity by inhibiting mitochondrial ATP synthase. Amycolatopsin B differs in its sugar composition (trisaccharide vs. disaccharide in apoptolidin) and lacks the C-21 methyl ester found in ammocidins. These modifications enhance its antimycobacterial specificity while reducing cytotoxicity against mammalian cells. Biosynthetically, amycolatopsins arise from a type I polyketide synthase (PKS) pathway, with glycosylation mediated by glycosyltransferases similar to those in the rifamycin BGC of Amycolatopsis mediterranei [8] [9]. The conserved modular architecture of these BGCs supports the evolutionary relatedness of amycolatopsins, apoptolidins, and ammocidins as a unified structural family.
Table 2: Comparative Structural Traits within the Apoptolidin/Ammocidin Family
Feature | Amycolatopsin B | Apoptolidin A | Ammocidin A |
---|---|---|---|
Macrolactone Size | 19-membered | 20-membered | 18-membered |
Glycosylation at C-19 | Trisaccharide | Disaccharide | Trisaccharide |
C-21 Modification | Hydroxyl | Hydroxyl | Methyl ester |
Bioactivity Focus | Antimycobacterial | Anticancer | Antifungal |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3